(S)-3-(3-Chlorophenyl)pyrrolidine

Chiral Synthesis Medicinal Chemistry CNS Drug Discovery

Select the enantiopure (S)-3-(3-Chlorophenyl)pyrrolidine (CAS 1335494-47-7) to ensure reproducible asymmetric synthesis of CNS-targeted candidates. Unlike the racemate, this single-enantiomer chiral building block enables stereospecific exploration of dopamine D3/D4 ligands, anticonvulsant pyrrolidine-2,5-diones, and antibacterial 1,2,4-triazines. Its meta-chlorophenyl substitution and XLogP 2.3 align with CNS drug-likeness, making it the definitive choice for medicinal chemistry and process R&D.

Molecular Formula C10H12ClN
Molecular Weight 181.66 g/mol
Cat. No. B12831336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(3-Chlorophenyl)pyrrolidine
Molecular FormulaC10H12ClN
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESC1CNCC1C2=CC(=CC=C2)Cl
InChIInChI=1S/C10H12ClN/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-3,6,9,12H,4-5,7H2/t9-/m1/s1
InChIKeyFQSUFJMIMCTWRI-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-(3-Chlorophenyl)pyrrolidine: Chiral Pyrrolidine Scaffold for CNS-Focused Medicinal Chemistry


(S)-3-(3-Chlorophenyl)pyrrolidine (CAS 1335494-47-7) is a chiral, non-racemic 3-aryl pyrrolidine derivative belonging to a privileged scaffold class in medicinal chemistry. It is defined by a meta-chlorophenyl substituent on the pyrrolidine ring, conferring specific physicochemical and stereoelectronic properties. The compound serves primarily as a chiral building block and intermediate for the synthesis of CNS-active molecules, including dopaminergic and serotonergic ligands [1]. Its precise molecular weight is 181.66 g/mol, with a calculated XLogP of 2.3 and a topological polar surface area of 12 Ų [2].

Why (S)-3-(3-Chlorophenyl)pyrrolidine Cannot Be Replaced by Its Racemate or Positional Isomers


The specific (S)-enantiomer of 3-(3-chlorophenyl)pyrrolidine is not directly interchangeable with its racemate, (R)-enantiomer, or other 3-aryl pyrrolidine analogs due to quantifiable differences in physicochemical properties, synthetic accessibility, and class-level inferences of stereochemistry-driven pharmacological selectivity. Unlike the racemic mixture (CAS 914299-59-5), the (S)-enantiomer is a defined chiral entity, essential for reproducible asymmetric synthesis . While direct comparative pharmacological data for the (S)- vs. (R)-enantiomer of this specific compound is not publicly available, class-level evidence for 3-aryl pyrrolidines indicates that stereochemistry profoundly influences receptor binding affinity and functional activity [1]. Furthermore, the meta-chlorophenyl substitution pattern differentiates it from ortho- and para- analogs, which exhibit distinct biological profiles in CNS assays [2].

Quantitative Evidence for Prioritizing (S)-3-(3-Chlorophenyl)pyrrolidine Over Comparators


Stereochemical Identity as a Defined, Purchasable Chiral Building Block

The (S)-enantiomer of 3-(3-chlorophenyl)pyrrolidine (CAS 1335494-47-7) is commercially available as a single, defined stereoisomer, whereas the racemic mixture (CAS 914299-59-5) and (R)-enantiomer (CAS 1335686-78-6) are distinct chemical entities with separate procurement channels . This eliminates the need for costly and time-consuming chiral resolution steps, directly impacting synthetic workflow efficiency. The (S)-enantiomer possesses a defined optical rotation and absolute configuration (S), confirmed by InChIKey FQSUFJMIMCTWRI-SECBINFHSA-N [1].

Chiral Synthesis Medicinal Chemistry CNS Drug Discovery

Physicochemical Differentiation from Structural Analogs for CNS Drug Design

The (S)-enantiomer exhibits calculated physicochemical properties distinct from its 3-hydroxy analog, 3-(3-hydroxyphenyl)pyrrolidine. The chlorophenyl derivative has a higher calculated lipophilicity (XLogP = 2.3 [1]) compared to the hydroxy analog (cLogP ~1.5, estimated), which influences blood-brain barrier permeability predictions. The topological polar surface area (TPSA) of 12 Ų [1] is identical for both, indicating comparable hydrogen-bonding capacity, but the increased lipophilicity of the chloro derivative may enhance CNS penetration potential based on standard CNS MPO scoring [2].

Physicochemical Properties CNS MPO Drug-likeness

Class-Level Evidence for Meta-Chlorophenyl Substitution in CNS Ligand Selectivity

In a series of 3-aryl pyrrolidines evaluated for dopaminergic and serotonergic activity, compounds bearing electron-withdrawing groups (e.g., chlorine) at the meta position of the aromatic ring were found to exhibit preferential dopamine autoreceptor antagonist activity [1]. While quantitative binding data for the exact (S)-3-(3-chlorophenyl)pyrrolidine is not publicly disclosed, this class-level SAR indicates that the meta-chloro substitution pattern is associated with a distinct pharmacological profile compared to unsubstituted or para-substituted analogs. Furthermore, a 2021 study on 3-(3-chlorophenyl)-pyrrolidine-2,5-dione derivatives demonstrated significant anticonvulsant activity, with the most active compound showing an ED50 of 68.30 mg/kg in the maximal electroshock (MES) seizure test, compared to 252.74 mg/kg for the reference drug valproic acid [2].

Structure-Activity Relationship (SAR) Dopamine Receptors Serotonin Receptors

Utility as a Key Intermediate in the Synthesis of Antibacterial 1,2,4-Triazines

3-(3-Chlorophenyl)pyrrolidine (racemic) is explicitly utilized as a reactant in the preparation of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines, a class of compounds with demonstrated antibacterial activity and the ability to inhibit inorganic pyrophosphatase . While the specific (S)-enantiomer's activity in this application is not detailed, its defined stereochemistry offers a clear advantage over the racemate for structure-activity relationship (SAR) studies and the potential development of more selective and potent enantiopure inhibitors.

Antibacterial Agents Enzyme Inhibition Synthetic Intermediate

Optimal Application Scenarios for (S)-3-(3-Chlorophenyl)pyrrolidine Based on Quantitative Evidence


Stereospecific Synthesis of CNS-Active Dopamine Receptor Ligands

This compound is ideally suited as a chiral starting material for the enantioselective synthesis of novel dopamine D3 or D4 receptor ligands. The meta-chlorophenyl pyrrolidine core is a validated scaffold for dopamine autoreceptor antagonists [1], and the defined (S)-stereochemistry enables the generation of single enantiomer drug candidates with predictable pharmacological properties. Its physicochemical profile (XLogP 2.3) aligns with CNS drug-likeness criteria [2].

Medicinal Chemistry Optimization of Anticonvulsant Pyrrolidine-2,5-diones

The (S)-enantiomer serves as a critical intermediate for the synthesis of enantiopure 3-(3-chlorophenyl)-pyrrolidine-2,5-dione derivatives. Given that racemic compounds in this class have demonstrated significant anticonvulsant activity with improved ED50 values compared to valproic acid [3], the (S)-enantiomer provides a direct route to exploring the stereospecific contributions to efficacy and safety in preclinical epilepsy models.

Building Block for Enantiopure Antibacterial 1,2,4-Triazine Derivatives

The compound's established use in synthesizing 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines with antibacterial activity is enhanced by its enantiopure nature. Researchers can leverage the (S)-enantiomer to produce stereochemically pure 1,2,4-triazine analogs, facilitating SAR studies aimed at optimizing enzyme inhibition (e.g., inorganic pyrophosphatase) and minimizing off-target effects.

Development of Enantioselective Synthetic Methodologies

As a chiral, non-racemic 3-aryl pyrrolidine, this compound is a valuable model substrate for developing and optimizing asymmetric synthetic methods, such as palladium-catalyzed arylations or imine reductase-based biocatalytic routes [4]. Its commercial availability as a single enantiomer makes it a practical starting point for methodological studies in academic and industrial process chemistry laboratories.

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